molecular formula C10H11F2NO2 B13990881 (R)-3-Amino-2-(3,5-difluorobenzyl)propanoic acid

(R)-3-Amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13990881
M. Wt: 215.20 g/mol
InChI Key: QKDRBLLMAPIOMD-SSDOTTSWSA-N
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Description

®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzyl bromide.

    Formation of Intermediate: The bromide is reacted with a suitable nucleophile, such as a protected amino acid derivative, under basic conditions to form the intermediate.

    Deprotection and Final Product: The intermediate is then deprotected to yield the final product, ®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.

    ®-3-Amino-2-(3,5-dimethylbenzyl)propanoic acid: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in ®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid makes it unique due to the strong electronegativity and small size of fluorine. This can lead to enhanced metabolic stability and binding affinity in biological systems compared to its analogs with different substituents.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15)/t7-/m1/s1

InChI Key

QKDRBLLMAPIOMD-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(CN)C(=O)O

Origin of Product

United States

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